L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl-
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Overview
Description
L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields. Each amino acid in this sequence contributes to the overall properties and functions of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into expression vectors, which are then introduced into host cells (e.g., E. coli). The host cells produce the peptide, which is subsequently purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated amino groups.
Scientific Research Applications
L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl- involves interactions with specific molecular targets. These interactions can modulate various biological pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
L-Lysine, L-cysteinyl-L-arginyl-L-glutaminyl-L-isoleucyl-L-lysyl-: Another complex peptide with different amino acid composition.
L-Lysine, L-cysteinyl-L-arginyl-L-glutaminyl-L-isoleucyl-L-lysyl-L-isoleucyl-L-tryptophyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl-: A longer peptide with additional amino acids.
Uniqueness
This detailed article provides a comprehensive overview of L-Lysine, L-arginyl-L-arginyl-L-methionyl-L-lysyl-L-tryptophyl-L-lysyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
271572-83-9 |
---|---|
Molecular Formula |
C46H81N17O8S |
Molecular Weight |
1032.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C46H81N17O8S/c1-72-25-19-35(61-39(65)34(18-11-24-56-46(53)54)58-38(64)30(50)13-10-23-55-45(51)52)42(68)59-33(16-5-8-21-48)41(67)63-37(26-28-27-57-31-14-3-2-12-29(28)31)43(69)60-32(15-4-7-20-47)40(66)62-36(44(70)71)17-6-9-22-49/h2-3,12,14,27,30,32-37,57H,4-11,13,15-26,47-50H2,1H3,(H,58,64)(H,59,68)(H,60,69)(H,61,65)(H,62,66)(H,63,67)(H,70,71)(H4,51,52,55)(H4,53,54,56)/t30-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
OAORXIZUYWAVCY-YZZAGUQTSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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